Tert-butyl 2-methoxyimino-3-oxobutyrate

Vue d'ensemble

Description

Tert-butyl 2-methoxyimino-3-oxobutyrate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-butyl 2-methoxyimino-3-oxobutyrate (TBMO) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of TBMO, focusing on its pharmacological properties, metabolic stability, and relevant case studies.

Chemical Structure and Properties

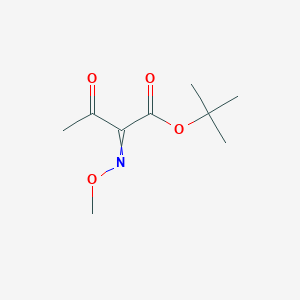

TBMO has the molecular formula and features a tert-butyl group, a methoxyimino moiety, and a 3-oxobutyrate structure. The presence of these functional groups contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that TBMO exhibits antimicrobial activity, particularly against certain bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis, a common target for many antibiotics. In vitro studies have shown that TBMO can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

TBMO has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for the survival of pathogenic microorganisms. For example, studies have demonstrated that TBMO can act as an inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes in humans and other organisms .

Metabolic Stability

The metabolic stability of TBMO is crucial for its effectiveness as a therapeutic agent. Compounds with high metabolic lability often exhibit low oral bioavailability and short half-lives. Research has shown that the tert-butyl group in TBMO can influence its metabolic stability. A comparative study indicated that replacing the tert-butyl group with more stable moieties significantly increased the compound's half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes .

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing TBMO derivatives revealed that modifications to the methoxyimino group enhanced antimicrobial activity. The derivatives were tested against various bacterial strains, showing improved efficacy compared to the parent compound. This highlights the importance of structural optimization in developing more potent antimicrobial agents.

Case Study 2: Pharmacokinetics Assessment

In a pharmacokinetic study involving animal models, TBMO was administered to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated that TBMO had favorable absorption characteristics but was subject to rapid metabolism via cytochrome P450 enzymes. This led to recommendations for further modifications to enhance its metabolic stability while maintaining biological activity .

Table 1: Antimicrobial Activity of TBMO Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| TBMO Derivative A | Staphylococcus aureus | 16 µg/mL |

| TBMO Derivative B | Pseudomonas aeruginosa | 8 µg/mL |

Table 2: Metabolic Stability Comparison

| Compound | Half-Life in HLM (min) | CYP Involvement |

|---|---|---|

| This compound | 63 | CYP3A4/5, CYP2D6 |

| Modified Compound C | 114 | Reduced CYP involvement |

Applications De Recherche Scientifique

Synthetic Intermediate in Pharmaceutical Chemistry

Tert-butyl 2-methoxyimino-3-oxobutyrate serves as a crucial intermediate in the synthesis of various cephalosporin compounds. These antibiotics are essential in treating bacterial infections. The compound's structure allows it to undergo further chemical transformations to yield active pharmaceutical ingredients (APIs).

Synthesis of Cephalosporins

The compound is primarily used in the production of aminothiazole cephalosporins, such as cefmenoxime. The synthesis typically involves reacting this compound with other reagents, including nitrosating agents, to form the desired cephalosporin derivatives .

Reaction Pathway:

Industrial Production Methods

The industrial synthesis of this compound has been optimized for high yield and purity. Notable methods include:

Reaction with Hydrogen Halides

A method involving the reaction of this compound with hydrogen halides in an anhydrous organic solvent has been developed. This approach allows for large-scale production while maintaining cost-effectiveness and high purity levels .

One-Pot Reactions

Recent advancements have introduced one-pot reactions that combine multiple steps into a single process, minimizing the need for purification between stages. This method enhances efficiency and reduces production costs .

Production of Cefmenoxime

A detailed case study on the synthesis of cefmenoxime from this compound illustrates its application in antibiotic development. The process involves several steps, including nitrosation and cyclization, showcasing the compound's versatility as a precursor .

Yield Optimization

Studies have demonstrated that optimizing reaction conditions (temperature, solvent choice) can significantly enhance the yield of this compound during its synthesis. For instance, using dichloromethane as a solvent has been shown to improve product purity and yield .

Propriétés

IUPAC Name |

tert-butyl 2-methoxyimino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(11)7(10-13-5)8(12)14-9(2,3)4/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQMPYHAZGBVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NOC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.